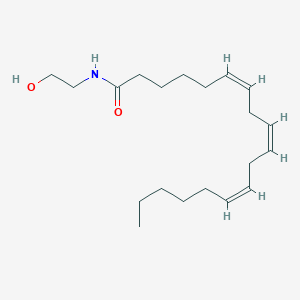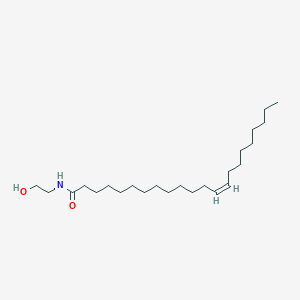
Palladium(2+);hexaacetate
Descripción general
Descripción
Synthesis Analysis
Palladium nanoparticles are synthesized using various methods. The simplest and most useful methods involve the use of reducing agents to reduce palladium ions to palladium nanoparticles . These methods are environmentally friendly and produce palladium nanoparticles with unique properties .
Molecular Structure Analysis
Palladium(2+);hexaacetate exists as molecular and polymeric forms with the trimeric form being the dominant form in the solid state and in solution . Palladium achieves approximate square planar coordination in both forms .
Chemical Reactions Analysis
Palladium plays a crucial role in various chemical reactions. It is known for its unique catalytic activity, which is utilized in various chemical reactions such as petroleum cracking, selective low oxide, and alkanes oxidation . Palladium-catalyzed cross-coupling reactions are a class of highly successful reactions that have permanently impacted the area of organic synthesis .
Physical And Chemical Properties Analysis
Palladium has unique physical and chemical properties. It is the least dense and has the lowest melting point out of all the platinum group metals . Palladium nanoparticles exhibit novel or enhanced physicochemical properties at the nanoscale, making them useful in various applications .
Aplicaciones Científicas De Investigación
Synthesis of One-Dimensional Nanostructures
Palladium(2+);hexaacetate: is instrumental in the synthesis of one-dimensional (1D) nanostructures like nanowires, which are pivotal due to their high surface-to-volume ratio and enhanced catalytic activity. These nanostructures are beneficial for their electronic and plasmonic properties, influenced by their small diameter combined with a 1D structure that can provide improved electrical, mechanical, and thermal properties .
Catalysis in Organic Synthesis
In the realm of organic synthesis, Palladium(2+);hexaacetate serves as a catalyst, particularly in hydrogenation reactions. Its role is significant in industrial applications where the immobilization of Pd nanoparticles on solid supports leads to enhanced activity and selectivity in catalytic processes .
Hydrogen Storage
The unique ability of palladium-based compounds to form hydrides is exploited in hydrogen storage applicationsPalladium(2+);hexaacetate can be used to create structures that store hydrogen efficiently, which is a critical component in developing sustainable energy solutions .
Hydrogen Detection and Sensing
Palladium-based nanostructures, derived from Palladium(2+);hexaacetate , are utilized in the detection and sensing of hydrogen. This application is crucial for safety in industries where hydrogen is used extensively, as well as in environmental monitoring .
Electrocatalysis
Palladium(2+);hexaacetate: is also applied in electrocatalysis, where it enhances the rate of electrochemical reactions. This is particularly important in fuel cell technology, where efficient electrocatalysts are needed to improve the performance and durability of fuel cells .
Chemical Sensing
Beyond hydrogen detection, palladium-based nanostructures are being explored for their potential in sensing a wide range of chemicals. This research is ongoing, and Palladium(2+);hexaacetate plays a key role in developing sensors that could be used for environmental monitoring, healthcare, and industrial safety .
Mecanismo De Acción
Mode of Action
Palladium(2+);hexaacetate interacts with its targets by accelerating the rate of chemical reactions. It does this without being consumed in the process, meaning it can be used repeatedly. This compound is more reactive than the analogous platinum compound . Depending on the value of n, the compound is soluble in many organic solvents and is commonly used as a catalyst for organic reactions .
Pharmacokinetics
For example, a study on a dinuclear palladium(II)-spermine chelate (Pd2Spm) showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 20.7 hours . The free palladium in serum ultrafiltrate showed a higher terminal half-life than platinum (35.5 versus 31.5 hours) . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .
Safety and Hazards
Direcciones Futuras
Recent advances in palladium-catalyzed C(sp3)/C(sp2)–H bond functionalizations have opened up new possibilities for the synthesis of C-branched glycosides . The development of novel ligands to promote and control otherwise recalcitrant C–H functionalization reactions is now at the forefront of organic and organometallic chemistry .
Propiedades
IUPAC Name |
palladium(2+);hexaacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H4O2.3Pd/c6*1-2(3)4;;;/h6*1H3,(H,3,4);;;/q;;;;;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXXDLSJPITVGX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O12Pd3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium(2+);hexaacetate | |
CAS RN |
53189-26-7 | |
| Record name | Palladium, hexakis[μ-(acetato-κO:κO′)]tri-, cyclo | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53189-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexakis[μ-(acetato-O:O')]tripalladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



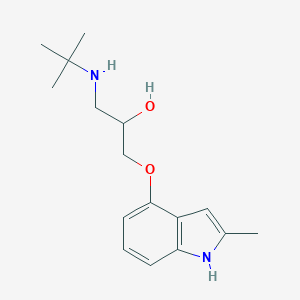
![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)





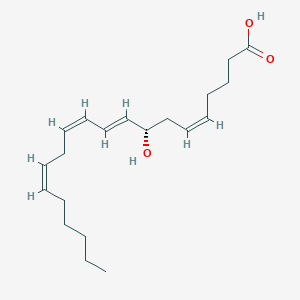
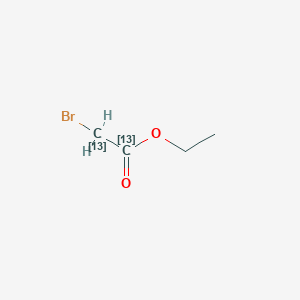
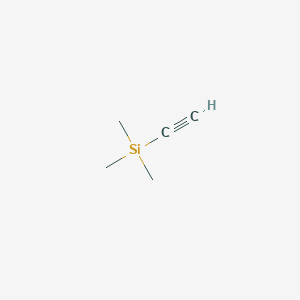
![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)
